molecular formula C18H17BrO2 B13919945 2-((3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-yl)oxy)tetrahydro-2H-pyran

2-((3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-yl)oxy)tetrahydro-2H-pyran

Cat. No.: B13919945
M. Wt: 345.2 g/mol
InChI Key: HSFKKPNXXHEENC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 8-bromo-1-naphthalenyl acetylene with tetrahydro-2H-pyran in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran undergoes various chemical reactions, including:

Scientific Research Applications

2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H17BrO2

Molecular Weight

345.2 g/mol

IUPAC Name

2-[3-(8-bromonaphthalen-1-yl)prop-2-ynoxy]oxane

InChI

InChI=1S/C18H17BrO2/c19-16-10-4-8-14-6-3-7-15(18(14)16)9-5-13-21-17-11-1-2-12-20-17/h3-4,6-8,10,17H,1-2,11-13H2

InChI Key

HSFKKPNXXHEENC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC#CC2=CC=CC3=C2C(=CC=C3)Br

Origin of Product

United States

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